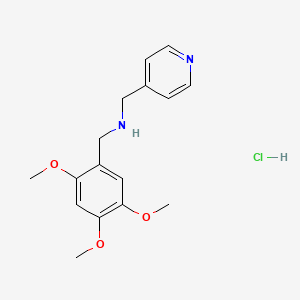
1-pyridin-4-yl-{N}-(2,4,5-trimethoxybenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-pyridin-4-yl-{N}-(2,4,5-trimethoxybenzyl)methanamine is an organic compound that features a pyridine ring and a benzylamine moiety substituted with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyridin-4-yl-{N}-(2,4,5-trimethoxybenzyl)methanamine typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4-pyridylmethylamine, is synthesized through the reaction of pyridine with formaldehyde and ammonia.
Benzylation: The 4-pyridylmethylamine is then reacted with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-pyridin-4-yl-{N}-(2,4,5-trimethoxybenzyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting methoxy groups to halides.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-pyridin-4-yl-{N}-(2,4,5-trimethoxybenzyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-pyridin-4-yl-{N}-(2,4,5-trimethoxybenzyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and the pyridine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(pyridin-4-yl)methanamine: Lacks the benzyl and methoxy groups, making it less complex.
N-methyl-1-(pyridin-4-yl)methanamine: Contains a methyl group instead of the benzyl group.
N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine: Contains a thiophene ring instead of the benzyl group.
Uniqueness
1-pyridin-4-yl-{N}-(2,4,5-trimethoxybenzyl)methanamine is unique due to the presence of the 2,4,5-trimethoxybenzyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-pyridin-4-yl-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.ClH/c1-19-14-9-16(21-3)15(20-2)8-13(14)11-18-10-12-4-6-17-7-5-12;/h4-9,18H,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJCSIPIMUREGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC2=CC=NC=C2)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]leucine](/img/structure/B5385017.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B5385025.png)
![4-Hydroxy-4,5,5-trimethyl-3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one](/img/structure/B5385027.png)

![1-(3-chlorobenzyl)-N-[2-(1H-imidazol-1-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5385035.png)
![5-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylfuran-2-carbaldehyde](/img/structure/B5385043.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5385045.png)
![ethyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5385049.png)
![2-[benzyl(methyl)amino]-N-(2-hydroxy-1-methylethyl)-2-indanecarboxamide](/img/structure/B5385056.png)
![7-acetyl-6-(1,3-benzodioxol-5-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5385072.png)
![6-methyl-1-[3-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)propyl]-2(1H)-pyridinone dihydrochloride](/img/structure/B5385082.png)
![1',5-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5385116.png)
![(1S,2S,9R)-11-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one hydrochloride](/img/structure/B5385121.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide](/img/structure/B5385122.png)
